molecular formula C18H25N5O B5015885 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5015885
M. Wt: 327.4 g/mol
InChI Key: WUYDAPIFHURPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a chemically synthesized small molecule featuring a triazole core, a cyclohexyl carboxamide moiety, and a para-isopropylphenyl substituent. This specific architecture places it within a class of compounds known to exhibit potent inhibitory activity against various therapeutically relevant biological targets. Triazole-carboxamide derivatives have demonstrated significant potential in pharmacological research, particularly as human chitinase inhibitors for investigating inflammatory and fibrotic diseases , and as key scaffolds in developing orexin receptor antagonists for neurological and sleep disorder research . The structural components of this compound—the amino triazole and the N-cyclohexyl carboxamide—are recognized as privileged motifs in medicinal chemistry, frequently contributing to enhanced target affinity and selectivity. Its mechanism of action is hypothesized to involve high-affinity binding to enzymatic or receptor targets, potentially modulating signaling pathways implicated in chronic inflammation, autoimmune disorders, and cancer progression . This compound is positioned as a valuable chemical tool for probing disease mechanisms, validating novel drug targets, and conducting structure-activity relationship (SAR) studies in early-stage drug discovery research.

Properties

IUPAC Name

5-amino-N-cyclohexyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12(2)13-8-10-15(11-9-13)23-17(19)16(21-22-23)18(24)20-14-6-4-3-5-7-14/h8-12,14H,3-7,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYDAPIFHURPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Cyclohexyl and Phenyl Substitution: The cyclohexyl and phenyl groups can be introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. Specifically, 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has shown potential as an anticancer agent by inhibiting specific cancer cell lines. Research conducted on various human cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it displays significant efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in treating bacterial infections .

Pesticide Development

In agricultural applications, derivatives of triazole compounds are often utilized as fungicides and insecticides. The unique structure of this compound allows for potential use in developing new pesticides that are effective against resistant strains of pests and pathogens .

Case Study: Fipronil Analogs

A related study explored the synthesis of triazole compounds as analogs to established pesticides like fipronil. These compounds demonstrated enhanced efficacy against target pests while potentially reducing environmental impact due to their selective action .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength. The ability to form cross-links within polymer chains via triazole linkages can lead to the development of advanced materials with tailored properties for specific applications .

Nanocomposites

Research into nanocomposites featuring this compound indicates potential uses in electronics and photonics due to their unique optical properties. The compound's ability to act as a stabilizing agent for nanoparticles enhances the performance of these materials in various applications .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Antimicrobial agentEffective against resistant bacterial strains
Agricultural SciencePesticide developmentTargeted action against pests
Material SciencePolymer chemistryImproved thermal stability
NanocompositesEnhanced optical properties

Mechanism of Action

The mechanism of action of 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,2,3-triazole-4-carboxamide family, which is widely studied for anticancer and antimicrobial activities. Below is a structural and functional comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name R1 (Position 1) R4 (Carboxamide) R5 Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 4-(propan-2-yl)phenyl N-cyclohexyl NH₂ 339.44 Not reported in evidence -
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl N-(2,5-dichlorophenyl) NH₂ 375.27 Antiproliferative (renal cancer RXF 393: GP = -13.42%)
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl N-propyl isopropyl 306.79 Not reported
N-(3-Fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 4-(propan-2-yl)phenyl N-(3-fluorophenyl) CH₃ 338.40 Not reported
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl N-(4-fluorophenyl) NH₂ 327.32 Not reported
Key Observations:

Substituent Effects on Activity: The 5-amino group (common in the target compound and derivatives) correlates with antiproliferative activity. Its absence (e.g., methyl or isopropyl at R5) reduces or eliminates efficacy .

Amide Substituent (R4) :

  • N-Cyclohexyl (target compound) vs. Aromatic Amides (e.g., N-(2,5-dichlorophenyl) in ): Cyclohexyl may enhance metabolic stability due to reduced susceptibility to oxidative metabolism compared to aromatic groups .

Molecular Weight and Lipophilicity: The target compound (339.44 g/mol) is heavier than (306.79 g/mol) and 16 (338.40 g/mol) analogs due to the cyclohexyl group.

Research Findings and Pharmacological Insights

  • Anticancer Activity: Derivatives with 5-amino and aromatic R4 substituents (e.g., N-(2,5-dichlorophenyl)) show selective antiproliferative effects. The target compound’s cyclohexyl group may modulate activity against kinase targets like B-Raf, as seen in related triazole-carboxamides .
  • Metabolic Stability: The cyclohexyl group in the target compound could reduce phase I metabolism (e.g., CYP450 oxidation) compared to compounds with benzophenone moieties, which are prone to cleavage .

Biological Activity

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

This compound features a triazole ring which is known for its diverse biological activities. The presence of the cyclohexyl and isopropyl groups may influence its pharmacokinetic properties, such as solubility and bioavailability.

Antiparasitic Activity

Research has highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. A study indicated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibited submicromolar activity against this parasite. Specifically, one derivative demonstrated significant suppression of parasite burden in mouse models with a pEC50 greater than 6, indicating strong efficacy ( ).

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazole core can enhance antitumor properties. For instance, certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity ( ).

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazole derivatives can inhibit specific enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Summary of Biological Activities

Biological ActivityTargetEfficacy (IC50/pEC50)Reference
AntiparasiticT. cruzipEC50 > 6
AntitumorVarious cancer cell linesIC50 < 10 µM

Case Study 1: Chagas Disease Treatment

In a phenotypic screening study involving VERO cells infected with T. cruzi, several derivatives were identified with enhanced potency compared to existing treatments like benznidazole. The optimization process focused on improving metabolic stability and reducing toxicity ( ).

Case Study 2: Cancer Cell Lines

A series of triazole derivatives were tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The most potent compounds demonstrated significant cytotoxicity with IC50 values less than that of doxorubicin, a standard chemotherapeutic agent ( ).

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole ring formation. Key steps include:

Preparation of a substituted phenyl azide intermediate.

Cycloaddition with a cyclohexyl isocyanide derivative under catalytic conditions (e.g., CuI in DMSO at 60–80°C).

Post-synthetic modifications to introduce the propan-2-yl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Optimization of reaction conditions (solvent polarity, temperature, and catalyst loading) is critical to achieve yields >70%.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and cyclohexyl conformation.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 384.18).
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
    Comparative analysis with PubChem data for analogous triazoles (e.g., InChI keys, SMILES strings) can validate structural assignments .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solubility : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors for enzymatic assays) and validate results across independent labs.
    Meta-analysis of data from structurally similar triazoles (e.g., chlorophenyl or fluorophenyl analogs) can identify trends in bioactivity .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Employ:
  • Density Functional Theory (DFT) : To calculate electrostatic potential maps and identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., kinase ATP-binding pockets).
  • Quantitative Structure-Activity Relationship (QSAR) Models : Train using datasets from PubChem BioAssay (e.g., AID 504850) to correlate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with activity .
    Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental designs are optimal for studying its metabolic stability?

  • Methodological Answer : Use:
  • Hepatocyte Incubation Assays : Human liver microsomes (HLM) with NADPH cofactor to monitor phase I metabolism.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : To quantify parent compound and metabolites (e.g., hydroxylation at the propan-2-yl group).
  • CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    Compare results with structurally related triazoles (e.g., 5-amino-1-(4-bromophenyl) analogs) to identify metabolic hotspots .

Key Research Directions

  • Mechanistic Studies : Investigate its inhibition of serine/threonine kinases (e.g., AKT1) using phosphoproteomics .
  • Material Science Applications : Explore its use as a ligand for metal-organic frameworks (MOFs) due to the triazole’s chelating ability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.